1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one
Description
The compound 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one is a tetrahydroisoquinoline derivative with a complex substitution pattern. Its core structure consists of a tetrahydroisoquinoline scaffold substituted at positions 6 and 7 with methoxy groups. The nitrogen atom at position 1 is modified with a [4-(propan-2-yl)phenoxy]methyl group, while the 2-position is linked to a 4-methoxyphenyl-substituted ethanone moiety. This structural arrangement confers unique physicochemical and pharmacological properties, as the methoxy and aromatic groups influence solubility, lipophilicity, and receptor-binding affinity .
Tetrahydroisoquinolines are widely studied for their biological activities, including antagonism of neurotransmitter receptors such as orexin-1 (OX1R). The substituents on the nitrogen and ethanone groups are critical for modulating selectivity and potency toward specific targets .
Properties
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO5/c1-20(2)22-8-12-25(13-9-22)36-19-27-26-18-29(35-5)28(34-4)17-23(26)14-15-31(27)30(32)16-21-6-10-24(33-3)11-7-21/h6-13,17-18,20,27H,14-16,19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAJSJCVXISTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethan-1-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains a tetrahydroisoquinoline core, which is known for its diverse biological activities.
1. Antioxidant Properties
Research indicates that the compound exhibits notable antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. The presence of methoxy groups in the structure enhances its electron-donating ability, contributing to its antioxidant capacity .
2. Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced apoptosis. Studies suggest that it may act as a peripheral catechol-O-methyltransferase (COMT) inhibitor, which is beneficial in treating conditions like Parkinson's disease .
3. Antimicrobial Activity
In antimicrobial assays, the compound has exhibited activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property indicates potential use as an antibacterial agent in clinical settings .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The methoxy groups likely enhance electron donation, neutralizing reactive oxygen species (ROS).
- Neuroprotective Mechanism : Inhibition of COMT leads to increased levels of catecholamines, which are critical for neuronal health.
- Antimicrobial Mechanism : The compound's lipophilicity allows it to penetrate bacterial membranes effectively.
Case Study 1: Neuroprotection in Parkinson's Disease Models
A study published in Molecules demonstrated that administration of the compound in a mouse model of Parkinson's disease resulted in significant improvements in motor function and reduced neuroinflammation. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Antioxidant Efficacy in Cellular Models
In another investigation, the compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cells. Results indicated a marked reduction in cell death and an increase in antioxidant enzyme activity, supporting its role as a neuroprotective agent .
Data Table
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Substituent Impact on Physicochemical Properties
- Lipophilicity: The target compound’s [4-(propan-2-yl)phenoxy]methyl group increases lipophilicity compared to the phenyl group in ’s analogue. This may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects: The 4-methoxyphenyl ethanone group introduces electron-donating methoxy substituents, which could stabilize hydrogen bonding interactions in receptor binding.
Functional Group Comparison
Table 2: Functional Group Influence on Key Properties
Research Findings and Implications
- Synthesis Challenges: The target compound’s synthesis likely parallels ’s protocols, where steric hindrance from bulky substituents (e.g., isopropyl) reduces yields. Optimizing coupling reactions for the phenoxymethyl group is critical .
- The 4-methoxyphenyl group may improve CNS penetration compared to ’s fluorophenyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
